molecular formula C28H40Cl2N2O4 B2647113 Cephaeline dihydrochloride CAS No. 3738-70-3

Cephaeline dihydrochloride

Cat. No.: B2647113
CAS No.: 3738-70-3
M. Wt: 539.54
InChI Key: YAOHSWWVTZSRQM-JOQYAGLWSA-N
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Description

Cephaeline dihydrochloride is a natural alkaloid extracted from the roots of the Cephaelis ipecacuanha plant. It has been traditionally used as an emetic and expectorant in medicine. The compound is known for its potent biological activities and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaeline dihydrochloride can be synthesized through the methylation of cephaeline . The process involves the reaction of cephaeline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction of cephaeline from the roots of Cephaelis ipecacuanha followed by its methylation . The extraction process includes maceration of the plant roots in a suitable solvent, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques before undergoing methylation.

Chemical Reactions Analysis

Types of Reactions: Cephaeline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or acylated cephaeline derivatives.

Scientific Research Applications

Cephaeline dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.

    Biology: The compound is employed in studies related to protein synthesis inhibition and cellular metabolism.

    Medicine: this compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: It is used in the pharmaceutical industry for the development of emetic and expectorant formulations.

Mechanism of Action

Cephaeline dihydrochloride exerts its effects by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in eukaryotic cells . This action leads to the disruption of cellular processes and can induce apoptosis in certain cell types. The compound also inhibits cytochrome P450 enzymes, particularly CYP2D6, which affects drug metabolism .

Comparison with Similar Compounds

    Emetine: A desmethyl analog of cephaeline, also found in ipecac root.

    Dehydroemetine: A synthetic derivative of emetine with similar anti-amoebic properties but fewer side effects.

Uniqueness: Cephaeline dihydrochloride is unique due to its dual role as an emetic and a potent inhibitor of protein synthesis. Its ability to inhibit cytochrome P450 enzymes also distinguishes it from other similar compounds .

Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHSWWVTZSRQM-JBKGYMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5853-29-2
Record name Cephaeline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CEPHAELINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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